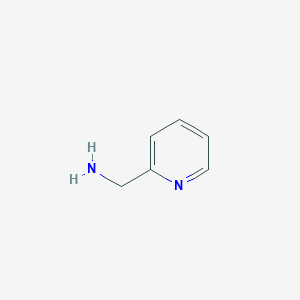

pyridin-2-ylmethanamine

Vue d'ensemble

Description

Pyridin-2-ylmethanamine (CAS 3731-51-9), also known as 2-picolylamine, is a heterocyclic amine with the molecular formula C₆H₈N₂ and a molecular weight of 108.14 g/mol . Its structure consists of a pyridine ring substituted with an aminomethyl group at the 2-position. This compound is widely utilized in organic synthesis, catalysis, and medicinal chemistry due to its dual functionality: the pyridine nitrogen acts as a Lewis base, while the primary amine participates in nucleophilic reactions.

Key applications include:

- Asymmetric Catalysis: this compound serves as a reactant in diastereodivergent Mannich reactions, achieving up to 97:3 dr (diastereomeric ratio) and 90% ee (enantiomeric excess) under optimized conditions with chiral aldehyde catalysts .

- Transient Directing Group: It enables site-selective C–H hydroxylation of pentacyclic triterpenoids via Cu-mediated aerobic reactions .

- Drug Discovery: The amine is a key building block in kinase inhibitors (e.g., G protein-coupled receptor kinase 2 inhibitors) and neuropilin-1 antagonists .

- Coordination Chemistry: Forms fluorescent complexes with Cu²⁺ for biothiol sensing in biological samples .

Méthodes De Préparation

Deprotection of Protected Amine Derivatives

Acid-Mediated Cleavage of tert-Butyl Groups

Method B from RSC Medicinal Chemistry (2020) describes the deprotection of N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine using HCl/dioxane in methanol . Although this method targets a fused heterocycle, it demonstrates a general strategy for amine deprotection. Applying similar conditions to a tert-butyl-protected pyridin-2-ylmethanamine derivative could yield the free amine:

Key parameters include:

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination

Method H from RSC Medicinal Chemistry (2020) employs a palladium catalyst (Pd/XantPhos) and tert-butoxide to couple 3-bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine with amines . Adapting this protocol for synthesizing this compound would require a brominated pyridine precursor and ammonia:

3 \xrightarrow{\text{Pd}2(\text{dba})_3, \text{XantPhos}} \text{this compound}

Optimization challenges :

-

Ammonia’s volatility necessitates pressurized conditions.

-

Competing side reactions (e.g., dialkylation) may require excess NH₃.

Comparative Analysis of Synthetic Routes

Reaction Efficiency and Scalability

The table below summarizes inferred methods for this compound synthesis based on the provided literature:

*Estimated based on DPA synthesis yields .

†Based on deprotection yields in Method B .

‡Hypothetical projection based on analogous couplings .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Pyridinemethanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyridines, amines, and carboxylic acids .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Synthesis:

Pyridin-2-ylmethanamine serves as a versatile building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds, such as imidazo[1,5-a]pyridine derivatives through reactions with aldehydes.

Metal-Organic Frameworks (MOFs):

The compound can be incorporated into MOFs to introduce specific functionalities. For example, a Zr(IV)-based MOF functionalized with this compound exhibited excellent fluorescence sensing capabilities for heavy metal cations like Cu²⁺ and Hg²⁺.

Biological Applications

Antibacterial Activity:

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. A Schiff base synthesized from 2-picolylamine showed enhanced activity against both Gram-positive and Gram-negative bacteria. Notably, metal complexes of this Schiff base displayed superior antibacterial effects compared to the uncomplexed ligand .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| Schiff Base | Staphylococcus aureus (MIC = 10 µg/mL) | Escherichia coli (MIC = 50 µg/mL) |

| Cu(II) Complex | MIC = 5 µg/mL | MIC = 25 µg/mL |

| Zn(II) Complex | MIC = 3 µg/mL | MIC = 30 µg/mL |

Enzyme Interaction Studies:

this compound acts as a ligand in enzyme mechanism studies, facilitating the understanding of protein interactions and enzymatic processes. Its ability to form stable complexes enhances its utility in biochemical research.

Medicinal Chemistry

Drug Design and Development:

Compounds derived from this compound have been explored for their therapeutic potential. For instance, N-(pyridin-2-yl)amides have shown promise as pharmacophores in various medicinal applications, including anti-inflammatory and analgesic activities .

Antibacterial Scaffolds:

A new family of heterocyclic antibacterial compounds based on N-alkyl-N-(pyridin-2-yl)hydroxylamines was developed, demonstrating selective antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The structural diversity achieved through synthetic methodologies has facilitated a better understanding of structure-activity relationships (SAR) in drug development.

Industrial Applications

Polymer Production:

this compound is utilized in the production of polymers and agrochemicals. Its reactivity allows it to participate in various polymerization processes, contributing to the development of new materials with desirable properties.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of synthesized Schiff bases derived from this compound against several bacterial strains. The results indicated that metal complexes exhibited higher antibacterial activity than their parent ligands, suggesting that metal coordination enhances biological efficacy .

Case Study 2: Synthesis of N-(Pyridin-2-yl)Amides

Research demonstrated a chemodivergent synthesis route for N-(pyridin-2-yl)amides using mild conditions that are environmentally friendly. This method highlights the compound's role in synthesizing important pharmaceutical intermediates efficiently .

Mécanisme D'action

The mechanism of action of 2-Pyridinemethanamine involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence biochemical pathways and enzyme activities. The compound’s ability to donate and accept electrons makes it a versatile reagent in redox reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyridin-2-ylmethanamine is compared below with analogous amines to highlight structural, electronic, and functional differences.

Table 1: Structural and Functional Comparison

Key Findings:

Electronic Effects :

- The pyridine ring in this compound withdraws electron density, enhancing the electrophilicity of adjacent groups. This property is critical in directing C–H activation and stabilizing transition states in asymmetric catalysis .

- Pyrimidine analogs (e.g., pyrimidin-2-ylmethanamine) exhibit weaker electron-withdrawing effects, leading to distinct reactivity in borane complexation .

This compound’s compact structure allows efficient participation in crowded catalytic environments, as seen in Mannich reactions .

Catalytic Versatility :

- This compound outperforms aliphatic amines (e.g., benzylamine) in dehydrogenation reactions, selectively forming imines without nitrile byproducts .

- Hybrid ligands (e.g., [2-(pyridin-2-yl)pyrimidin-4-yl]methanamine) offer multi-dentate coordination, expanding applications in metal-catalyzed transformations .

Medicinal Chemistry :

- Replacement of this compound with 2-(1H-pyrazol-4-yl)ethan-1-amine in kinase inhibitors alters binding affinity and selectivity due to differences in hydrogen-bonding and steric interactions .

Activité Biologique

Pyridin-2-ylmethanamine, also known as 2-picolylamine, is an organic compound with the molecular formula . It features a pyridine ring substituted with a methanamine group at the second position. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections detail its biological activity, including relevant research findings and case studies.

This compound is characterized by its bidentate ligand properties, allowing it to form complexes with various metal ions. This ability enhances its reactivity and potential applications in coordination chemistry. In biological contexts, the mechanism of action of this compound derivatives often involves interaction with biological targets such as enzymes and receptors, influencing their activity and function.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. Key findings include:

- Bacterial Activity : Derivatives of this compound have shown antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. These compounds disrupt bacterial growth, making them potential candidates for developing new antibacterial agents.

- Fungal Activity : Studies indicate antifungal activity against Aspergillus flavus and Candida albicans, suggesting that these derivatives could be utilized in treating fungal infections.

Table 1: Antimicrobial Activity of this compound Derivatives

| Pathogen | Activity Type | Reference |

|---|---|---|

| Staphylococcus aureus | Antibacterial | |

| Escherichia coli | Antibacterial | |

| Aspergillus flavus | Antifungal | |

| Candida albicans | Antifungal |

Anticancer Activity

This compound has also been explored for its anticancer properties. Recent studies have focused on its derivatives in the context of cancer cell proliferation:

- Cell Line Studies : Compounds derived from this compound have been tested against various human cancer cell lines, including HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Some derivatives exhibited selective antiproliferative activity against specific cancer types while maintaining low cytotoxicity towards non-tumor cells .

Table 2: Anticancer Activity of this compound Derivatives

| Cell Line | Compound Tested | Activity Observed | Reference |

|---|---|---|---|

| HCT-116 | Various | Significant antiproliferative effects | |

| HepG2 | Various | Selective activity | |

| MCF-7 | Various | Lower activity compared to HCT-116 and HepG2 |

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between this compound derivatives and their biological targets. These studies suggest that the structural features of these compounds significantly influence their binding affinity and biological activity. For instance, the presence of specific substituents on the pyridine ring can enhance or diminish their efficacy against targeted enzymes or receptors involved in disease processes .

Case Studies

- Antimicrobial Efficacy : A study highlighted the synthesis and evaluation of several this compound derivatives against multidrug-resistant bacterial strains. The results indicated that certain modifications to the compound structure significantly improved antimicrobial potency.

- Anticancer Potential : Another case study focused on a series of newly synthesized pyridine derivatives tested for antiproliferative activity against liver and colon cancer cell lines. The findings revealed promising candidates that selectively inhibited tumor growth while sparing healthy cells, underscoring the therapeutic potential of these compounds in oncology .

Q & A

Basic Research Questions

Q. How can pyridin-2-ylmethanamine be synthesized and purified for laboratory use?

this compound is commonly synthesized via nucleophilic substitution or reductive amination. For example, in the synthesis of quinazolin-4-amine derivatives, this compound reacts with intermediates under mild conditions (room temperature, triethylamine as a base) to yield target compounds with ~46% efficiency . Purification typically involves column chromatography or recrystallization, with purity verified by HPLC (>95%) and structural confirmation via H/C NMR .

Q. What analytical techniques are critical for confirming the structure of this compound?

Key methods include:

- NMR Spectroscopy : Proton signals at δ 8.5 ppm (pyridinium H) and δ 3.8 ppm (CHNH) confirm the amine and pyridine moieties .

- High-Resolution Mass Spectrometry (HRMS) : Matches experimental molecular ion peaks (e.g., [M+H] at m/z 123.1056 for CHN) with theoretical values .

- FT-IR : Peaks at ~3350 cm (N-H stretch) and ~1600 cm (C=N/C=C aromatic) validate functional groups .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Work in a fume hood to prevent inhalation of vapors (H335 risk) .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can this compound be utilized in designing fluorescent chemosensors?

this compound serves as a metal-binding ligand in chemosensors. For instance, coupling it to a benzocoumarin fluorophore creates a Cu-responsive probe (L-Cu ensemble) for detecting biothiols in urine. The amine group coordinates Cu, quenching fluorescence until displaced by thiols, enabling "naked-eye" detection with >90% selectivity .

Q. What catalytic applications exploit this compound’s reactivity?

Nano-gold catalysts (e.g., Au/TiO) oxidize this compound with >99% conversion in oxidative imination reactions. The amine’s lone pair facilitates substrate adsorption onto catalytic surfaces, enabling efficient C-N bond formation. This contrasts sulfur-containing analogs (e.g., thiophen-2-ylmethanamine), which often poison noble-metal catalysts .

Q. How do reaction conditions influence the yield of this compound-derived compounds?

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions but may reduce yields due to side reactions.

- Temperature : Microwave-assisted synthesis (100°C, 10 min) improves coupling efficiency (e.g., Pd-catalyzed arylations) versus traditional reflux .

- Catalysts : Palladium acetate with KF increases cross-coupling yields by stabilizing reactive intermediates .

Q. How can researchers resolve contradictions in synthetic data for this compound derivatives?

Conflicting yields or purity often arise from:

- Impurity Profiles : Use LC-MS to identify byproducts (e.g., unreacted boronic acids in Suzuki couplings) .

- Steric Effects : Bulky substituents on pyridine rings reduce reactivity; computational modeling (DFT) predicts steric hindrance .

- Optimization : Design of Experiments (DoE) statistically evaluates variables (temperature, stoichiometry) to maximize efficiency .

Q. What strategies stabilize this compound in long-term storage?

- Lyophilization : Freeze-drying amine salts (e.g., HCl salts) prevents oxidative degradation .

- Inert Atmosphere : Storage under argon minimizes moisture absorption and oxidation .

- Stabilizers : Addition of radical scavengers (e.g., BHT) at 0.1% w/w inhibits autoxidation .

Q. Methodological Guidelines

- Synthetic Reproducibility : Document reaction parameters (e.g., microwave power, ramp time) in detail to ensure replicability .

- Data Reporting : Include HRMS, NMR (with integration ratios), and elemental analysis in supplementary materials for peer review .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents and waste disposal .

Propriétés

IUPAC Name |

pyridin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-6-3-1-2-4-8-6/h1-4H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXFMYVTSLAQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063152 | |

| Record name | 2-Pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | 2-(Aminomethyl)pyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.5 [mmHg] | |

| Record name | 2-(Aminomethyl)pyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3731-51-9 | |

| Record name | 2-Pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3731-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Picolylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Picolylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyridylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Picolylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK7252M2PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.